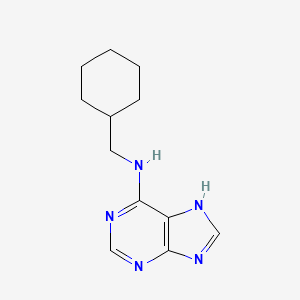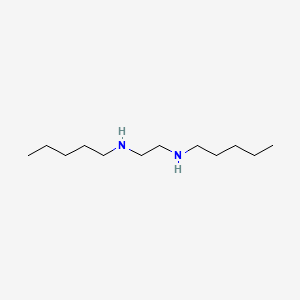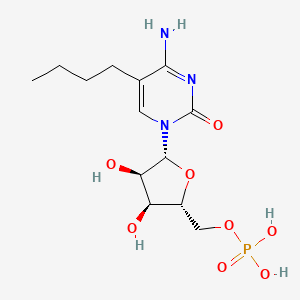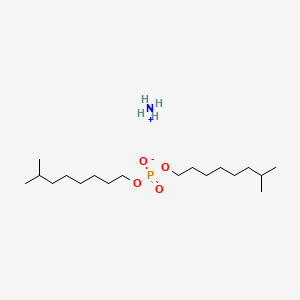
Ammonium diisononyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium diisononyl phosphate is a chemical compound that belongs to the class of ammonium phosphates. It is primarily used in various industrial applications due to its unique properties. This compound is known for its stability and effectiveness in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium diisononyl phosphate can be synthesized through the reaction of phosphoric acid with diisononyl alcohol in the presence of ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves the esterification of phosphoric acid followed by neutralization with ammonia.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosphoric acid and diisononyl alcohol are mixed and heated. Ammonia is then introduced to neutralize the mixture, resulting in the formation of this compound. The product is then purified and crystallized for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium diisononyl phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphate derivatives.
Reduction: Under certain conditions, it can be reduced to form different ammonium compounds.
Substitution: It can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include various phosphate esters, ammonium salts, and substituted phosphates. These products have diverse applications in different industries.
Aplicaciones Científicas De Investigación
Ammonium diisononyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is utilized in biological studies to understand phosphate metabolism and related processes.
Industry: It is used in the production of fertilizers, flame retardants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ammonium diisononyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular functions. It can also interact with enzymes and proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ammonium diisononyl phosphate include:
- Ammonium phosphate
- Diammonium phosphate
- Monoammonium phosphate
Uniqueness
This compound is unique due to its specific ester structure, which provides distinct chemical and physical properties compared to other ammonium phosphates. Its stability and effectiveness in various applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
94247-18-4 |
|---|---|
Fórmula molecular |
C18H42NO4P |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
azanium;bis(7-methyloctyl) phosphate |
InChI |
InChI=1S/C18H39O4P.H3N/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);1H3 |
Clave InChI |
FZFNIBBEEUQBGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


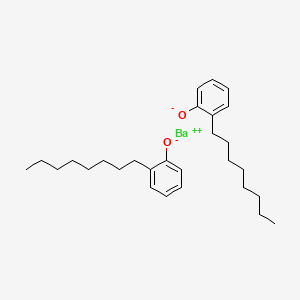
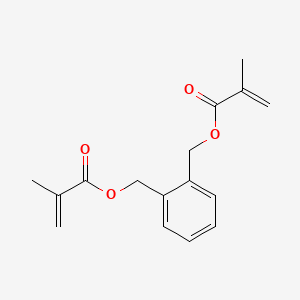
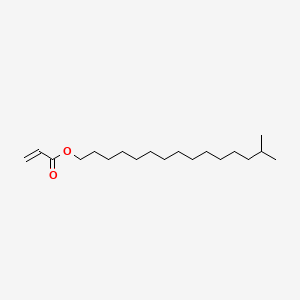

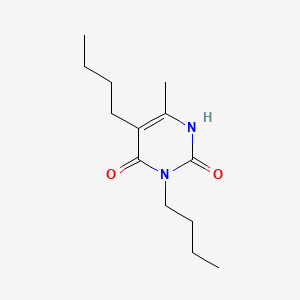
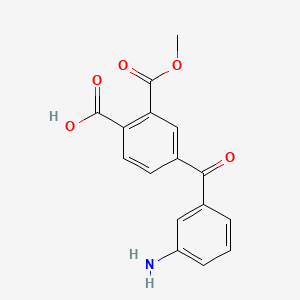
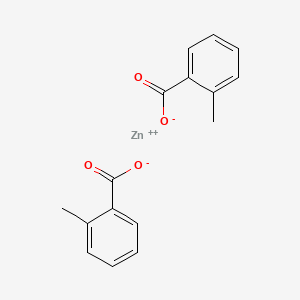

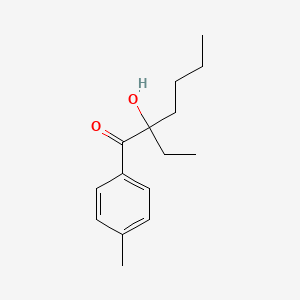
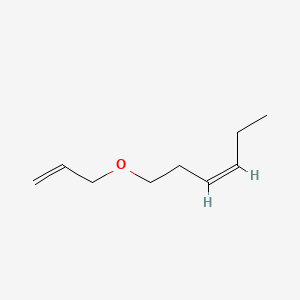
![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
